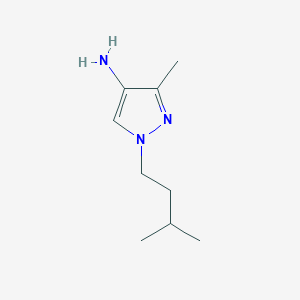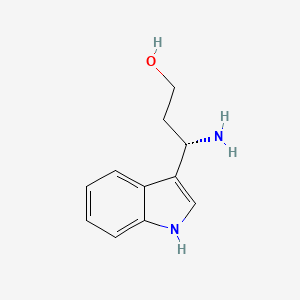
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a methyl group, and a dimethylbutanol moiety attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced by nitration of the pyrazole ring followed by reduction of the nitro group to an amino group.
Attachment of the Dimethylbutanol Moiety: The final step involves the alkylation of the pyrazole ring with 3,3-dimethylbutan-2-ol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group and other substituents on the pyrazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activity and can be studied for its effects on biological systems.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol: Similar structure but lacks the methyl group on the pyrazole ring.
1-(4-Methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol: Similar structure but lacks the amino group on the pyrazole ring.
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol: Similar structure but has a different alkyl group attached to the pyrazole ring.
Uniqueness
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is unique due to the specific combination of functional groups and the arrangement of atoms in its structure
Propriétés
Formule moléculaire |
C10H19N3O |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
1-(3-amino-4-methylpyrazol-1-yl)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C10H19N3O/c1-7-5-13(12-9(7)11)6-8(14)10(2,3)4/h5,8,14H,6H2,1-4H3,(H2,11,12) |
Clé InChI |
GCJPKBAVZNTEQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1N)CC(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



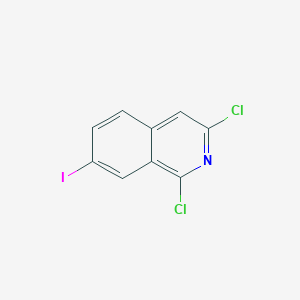
![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
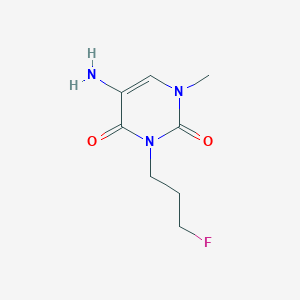
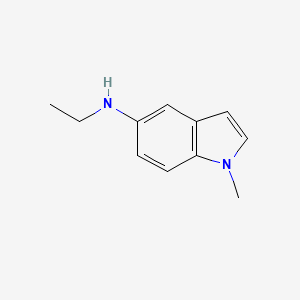
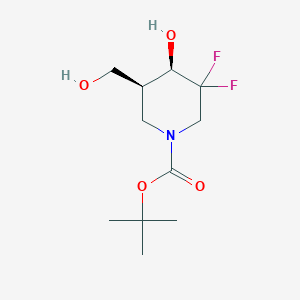
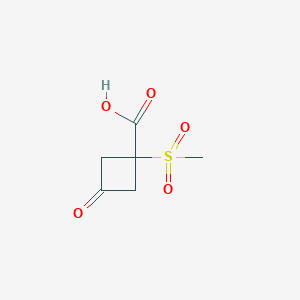
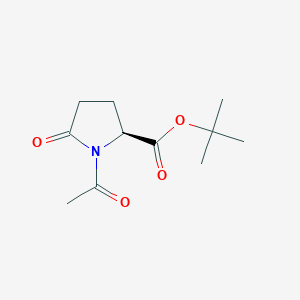

![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)
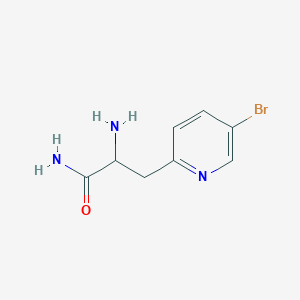
![1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)
